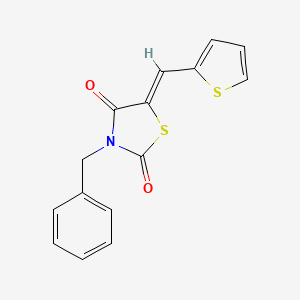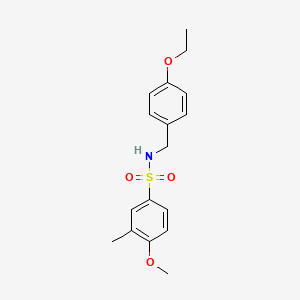
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
説明
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as BM-TMD, is a heterocyclic compound that has attracted significant attention in the scientific community for its potential therapeutic applications. BM-TMD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory, anti-diabetic, and anti-cancer properties.
作用機序
The mechanism of action of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway, which regulates the expression of genes involved in inflammation and cell survival. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
One of the main advantages of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases such as inflammation, cancer, and diabetes. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the synthesis of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is a multistep process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One of the potential directions is to improve the solubility and bioavailability of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione by developing novel formulations and delivery systems. Another direction is to investigate the potential synergistic effects of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione with other anti-inflammatory, anti-tumor, and anti-diabetic agents. Furthermore, the mechanism of action of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione needs to be further elucidated to understand its therapeutic potential in various diseases. Finally, the preclinical and clinical studies of 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione need to be conducted to evaluate its safety and efficacy in humans.
科学的研究の応用
3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, 3-benzyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
特性
IUPAC Name |
(5Z)-3-benzyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLHQUUKWXTRHA-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-benzyl-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S)-5-{[(2-pyridinylmethyl)({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4755900.png)
![butyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4755902.png)
![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4755912.png)
![5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4755918.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B4755925.png)
![10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4755952.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4755963.png)
![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4755968.png)
![6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4755978.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-nitrophenyl)thiourea](/img/structure/B4756007.png)